molecular formula C11H10N2O2 B13712041 Methyl Quinazoline-4-acetate

Methyl Quinazoline-4-acetate

Cat. No.: B13712041
M. Wt: 202.21 g/mol
InChI Key: CUARYWRSKRLIMT-UHFFFAOYSA-N
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Description

Methyl Quinazoline-4-acetate is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their wide range of biological activities and are used in various medicinal and industrial applications. This compound, in particular, has garnered attention due to its potential therapeutic properties and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl Quinazoline-4-acetate typically involves the cyclization of anthranilic acid derivatives with acetic anhydride. This reaction forms a benzoxazinone intermediate, which is then treated with methanol to yield this compound . Transition metal-catalyzed reactions, such as those involving palladium or copper, can also be employed to enhance the efficiency and selectivity of the synthesis .

Industrial Production Methods: Industrial production of this compound often utilizes continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and energy consumption .

Chemical Reactions Analysis

Types of Reactions: Methyl Quinazoline-4-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinazoline-4-carboxylic acids, dihydroquinazolines, and various substituted quinazoline derivatives .

Scientific Research Applications

Methyl Quinazoline-4-acetate has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of Methyl Quinazoline-4-acetate involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation and the induction of apoptosis .

Comparison with Similar Compounds

Uniqueness: Methyl Quinazoline-4-acetate is unique due to its specific functional groups that confer distinct chemical reactivity and biological activity. Its acetate group enhances its solubility and facilitates its use as an intermediate in organic synthesis .

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

methyl 2-quinazolin-4-ylacetate

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)6-10-8-4-2-3-5-9(8)12-7-13-10/h2-5,7H,6H2,1H3

InChI Key

CUARYWRSKRLIMT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=NC=NC2=CC=CC=C21

Origin of Product

United States

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